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Compound of Interest

Compound Name: C15H6ClF3N4S

Cat. No.: B15173091 Get Quote

A Note on the Provided Molecular Formula: C15H6ClF3N4S

Before proceeding, it is critical to note that the molecular formula C15H6ClF3N4S does not

correspond to a single, well-documented compound with a publicly available, validated

synthesis protocol. A molecular formula can represent numerous constitutional isomers, each

with a unique arrangement of atoms and, consequently, a distinct synthetic pathway. Without a

specific chemical structure (e.g., IUPAC name, CAS number, or a structural diagram), providing

a precise and reproducible synthesis protocol is not possible.

The following protocol is a hypothetical, illustrative example of how a researcher might

approach the synthesis of a plausible structure that fits the given molecular formula. This

example is for educational purposes only and should not be performed in a laboratory without

extensive literature review and safety analysis for the specific, intended target molecule.

Hypothetical Target and Retrosynthetic Analysis
For the purpose of this illustrative protocol, we will assume a hypothetical target molecule: 2-(4-

chlorophenyl)-5-(trifluoromethyl)-[1][2][3]triazolo[1,5-c]quinazoline-7-sulfide. This structure is

consistent with the molecular formula C15H6ClF3N4S.

A plausible retrosynthetic analysis for this target would involve the formation of the

triazoloquinazoline core, followed by the introduction of the sulfide group. A key disconnection

would be the cyclization reaction to form the triazole ring.
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Illustrative Synthesis Protocol
This protocol describes a potential multi-step synthesis for the hypothetical target molecule.

Step 1: Synthesis of 2-amino-5-chlorobenzonitrile

This is a common starting material. A potential synthesis could involve the chlorination and

subsequent amination of a suitable benzene derivative.

Step 2: Synthesis of 2-amino-N'-(4-chlorobenzoyl)benzohydrazide

This step involves the reaction of an aminobenzohydrazide with an activated carboxylic acid

derivative of 4-chlorobenzoic acid.

Step 3: Cyclization to form the Quinazolinone Core

The intermediate from Step 2 can be cyclized to form a quinazolinone ring system.

Step 4: Introduction of the Trifluoromethyl Group and Triazole Formation

Reaction with a trifluoromethyl-containing reagent, followed by cyclization, would form the

triazoloquinazoline core.

Step 5: Sulfuration of the Triazoloquinazoline Core

The final step would involve the introduction of the sulfide group at the 7-position.
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Caption: A generalized workflow for the multi-step synthesis of a novel chemical compound.

Quantitative Data Summary
Since this is a hypothetical synthesis, the following table presents expected or target values for

a laboratory-scale synthesis.

Paramete
r

Step 1 Step 2 Step 3 Step 4 Step 5 Overall

Starting

Material (g)
10.0 8.5 12.0 10.5 8.0 -

Product

Yield (g)
8.5 12.0 10.5 8.0 6.5 -

Molar Yield

(%)
85 90 88 76 81 ~48

Purity (by

HPLC, %)
>95 >98 >97 >95 >99 >99

Hypothetical Biological Activity and Signaling
Pathway
Many heterocyclic compounds containing nitrogen and sulfur are investigated for their

biological activities. A compound with the hypothetical structure could potentially act as an

inhibitor of a signaling pathway involved in cell proliferation, such as a kinase pathway.

Hypothetical Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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